N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide
Description
This compound features a benzothiophene core linked via a dimethylaminoethyl chain to a 2-(trifluoromethyl)benzamide group. The benzothiophene moiety contributes aromaticity and lipophilicity, while the dimethylamino group introduces basicity, enhancing solubility in acidic environments. The trifluoromethyl (CF₃) substituent on the benzamide is a common pharmacophore known to improve metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2OS/c1-25(2)17(15-12-27-18-10-6-4-7-13(15)18)11-24-19(26)14-8-3-5-9-16(14)20(21,22)23/h3-10,12,17H,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRWGMXOULDPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of 2-mercaptobenzoic acid with acetic anhydride to form benzothiophene. This intermediate is then subjected to a series of reactions to introduce the dimethylaminoethyl group and the trifluoromethyl-substituted benzamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and applications of the target compound with structurally related analogs:
Key Findings:
Benzothiophene vs. Indole derivatives, however, are more commonly associated with CNS-targeting drugs .
Dimethylamino Group: The dimethylaminoethyl chain in the target compound distinguishes it from ethoxy-linked analogs (), which may alter solubility and pharmacokinetics.
Trifluoromethyl Substitution : The CF₃ group is a shared feature across multiple compounds (), underscoring its role in enhancing stability and target affinity.
Applications : While the target compound lacks explicit application data, structural parallels to nitazoxanide (antiparasitic) and diflufenican (herbicide) suggest versatility in design for diverse biological targets .
Research Implications
- Therapeutic Potential: The dimethylamino and CF₃ groups position the compound as a candidate for optimization in drug discovery, particularly for CNS or antiparasitic applications.
- Agrochemical Relevance : The CF₃-benzamide scaffold is prevalent in herbicides (e.g., diflufenican), suggesting possible agrochemical utility .
- Synthetic Challenges : The benzothiophene core may require specialized synthetic routes compared to indole or thiazole derivatives, as seen in and .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to synthesize existing research findings regarding its pharmacological profile, including antitumor and antimicrobial properties, as well as its mechanisms of action.
- Molecular Formula : C23H22F3N2O
- Molecular Weight : 422.5 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor activity. For instance, derivatives of benzothiophene have been shown to inhibit the proliferation of various cancer cell lines. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis.
Case Study:
A study demonstrated that a related compound exhibited an IC50 value of 6.26 μM against HCC827 cells, indicating potent antitumor effects compared to higher IC50 values in 3D assays, suggesting a more effective interaction in two-dimensional cell cultures .
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown antimicrobial properties. The presence of specific functional groups enhances its ability to interact with bacterial membranes and inhibit growth.
Research Findings:
Compounds with similar structural features have shown significant antibacterial activity, particularly against Gram-positive bacteria. The binding affinity to DNA has also been noted, where these compounds tend to bind within the minor groove, potentially interfering with replication processes .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : It can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : Inhibition of key enzymes involved in cellular metabolism and proliferation has been observed, particularly in cancerous cells.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
